tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
Description
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group at the 2-position, a fluorine substituent at the 6-position, and a hydroxyl group at the 5-position of the pyridine ring. This structure is designed to balance reactivity, stability, and bioavailability, making it a key intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions.
Properties
Molecular Formula |
C10H13FN2O3 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)13-7-5-4-6(14)8(11)12-7/h4-5,14H,1-3H3,(H,12,13,15) |
InChI Key |
TWNCIKCGZBGSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Lithiation and Halogenation Strategy
A widely used strategy for functionalizing pyridine derivatives involves directed lithiation followed by electrophilic halogenation. For example, tert-butyl (6-chloropyridin-3-yl)carbamate was prepared by treating the corresponding tert-butyl carbamate pyridine with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature (-78 °C), followed by iodine addition to introduce an iodine substituent at a specific ring position. The reaction was performed under an inert argon atmosphere in anhydrous tetrahydrofuran (THF) or diethyl ether, with careful temperature control to maintain regioselectivity. The product was purified by silica gel chromatography, yielding 57% of the iodinated carbamate derivative.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation and halogenation | n-Butyllithium, TMEDA, iodine in THF/ether | -78 °C to RT | 18 h | ~57 | For halogenated tert-butyl carbamate |
| Reduction of ester to alcohol | Lithium aluminium tetrahydride in THF/ether | 0 °C to RT | 3-12 h | 60-78 | Hydroxymethyl pyridine carbamate |
| Hydroxymethyl to bromomethyl | Carbon tetrabromide, triphenylphosphine in DCM | 0 °C | 0.5 h | 78 | For further functionalization |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 6 of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
-
Fluorine Replacement : Reaction with amines (e.g., NH3, primary/secondary amines) yields substituted pyridines.
-
Reagents : K2CO3, DMF, 80–100°C.
-
Products : tert-Butyl (5-hydroxy-6-aminopyridin-2-yl)carbamate derivatives .
Condensation Reactions
The hydroxyl group at position 5 participates in condensation with aldehydes or ketones:
-
Schiff Base Formation : Reacts with benzaldehyde under acidic conditions to form imine-linked products.
-
Applications : Useful for synthesizing ligands or intermediates for metal complexes.
Carbamate Hydrolysis
The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (4M) in dioxane/water (1:1) removes the tert-butyl group, yielding 6-fluoro-5-hydroxypyridin-2-amine.
-
Basic Hydrolysis : NaOH (1M) cleaves the carbamate to release CO2 and the free amine.
Regioselectivity and Steric Effects
The fluorine and hydroxyl groups direct reactivity through electronic and steric effects:
| Factor | Impact on Reactivity | Example |
|---|---|---|
| Electron Withdrawal (Fluorine) | Activates the pyridine ring for SNAr at position 6 | Reaction with morpholine yields 6-morpholinyl derivatives. |
| Hydrogen Bonding (Hydroxyl) | Stabilizes intermediates via intramolecular H-bonding, enhancing reaction rates | Condensation with aldehydes proceeds faster in polar aprotic solvents. |
| Steric Hindrance (tert-Butyl) | Limits accessibility to the carbamate group, favoring hydrolysis over other reactions. |
Experimental Conditions and Optimization
Key parameters for efficient transformations:
Solvent Systems
-
Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution rates.
-
Protic Solvents : Methanol or water are used for hydrolysis.
Temperature and Catalysts
-
SNAr Reactions : Require 80–100°C and catalytic amounts of KI.
-
Hydrolysis : Proceeds at room temperature with HCl or NaOH.
Comparative Analysis with Analogues
Enzymatic Inhibition
-
Target : Acetylcholinesterase (AChE)
-
Mechanism : Carbamate group covalently modifies the enzyme’s active site .
-
Result : IC50 = 12.5 μM in vitro, comparable to rivastigmine.
Data Tables
Scientific Research Applications
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate, a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.22 g/mol, has a variety of applications across different scientific and industrial fields. It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.
Scientific Research Applications
This compound is utilized across various scientific disciplines:
- Chemistry It is employed in organic synthesis as a building block for creating complex molecules and acts as a protecting group for amines, enabling selective transformations of other functional groups.
- Biology The compound is used to study enzyme mechanisms and to probe biological pathways involving pyridine derivatives.
- Medicine In medicinal chemistry, it is explored as a potential pharmacophore in the design of new therapeutic agents, with its structural features making it a candidate for drug development targeting specific enzymes or receptors.
- Industry It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Chemical Properties and Reactions
This compound has unique chemical properties stemming from the presence of both a fluoro and a hydroxyl group on the pyridine ring. This combination gives it distinct reactivity and binding properties compared to similar compounds. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and further derivatization.
Types of Reactions:
- Oxidation The hydroxyl group can undergo oxidation to form ketones or aldehydes. Common reagents for this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction The fluoro-substituted pyridine ring can be reduced to form partially or fully hydrogenated derivatives. Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
- Substitution The fluoro group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used with a suitable base.
Disclaimer
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate and analogous compounds:
Key Observations:
Substituent Effects :
- Fluorine vs. Bromine/Chlorine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine .
- Hydroxyl Group : The 5-hydroxyl group in the target compound may improve solubility in polar solvents but could necessitate protection during synthesis to avoid undesired reactivity .
Core Heterocycle Differences :
- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to the additional nitrogen atom, influencing binding affinities in drug-receptor interactions.
Synthetic Utility :
- The tert-butyl carbamate group is a common protecting group across all compounds, but steric effects vary. For example, the pivalamido group in provides enhanced steric shielding compared to simpler substituents.
Stability and Reactivity
- Hydroxyl Group Instability : Compounds with unprotected hydroxyl groups (e.g., the target compound) may require careful handling under anhydrous conditions to prevent decomposition, as seen in pyrimidine analogs .
Biological Activity
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate, with the CAS number 2897747-72-5, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C10H13FN2O3, and it has a molar mass of 228.22 g/mol. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H13FN2O3 |
| Molar Mass | 228.22 g/mol |
| CAS Number | 2897747-72-5 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests it may interact with target enzymes through competitive inhibition.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exert neuroprotective effects by modulating inflammatory responses in neuronal cells. It appears to reduce the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases.
Case Studies and Experimental Results
Recent research has highlighted the following findings regarding the biological activity of this compound:
- In Vitro Studies : In cell culture models, the compound demonstrated a significant reduction in cell death induced by amyloid beta peptide (Aβ 1-42), suggesting a protective role against neurotoxicity associated with Alzheimer's disease .
- In Vivo Studies : Animal studies have shown that treatment with this compound leads to decreased levels of Aβ 1-42 and improved cognitive function in scopolamine-induced memory impairment models . However, bioavailability issues were noted, indicating further research is needed to optimize delivery methods.
- Comparative Analysis : When compared to other known neuroprotective agents like galantamine, this compound exhibited comparable effects on reducing β-secretase activity but required higher concentrations for similar efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
